molecular formula C16H14O2 B8456549 3-(9H-Fluoren-9-YL)propanoic acid CAS No. 97634-43-0

3-(9H-Fluoren-9-YL)propanoic acid

Cat. No.: B8456549
CAS No.: 97634-43-0
M. Wt: 238.28 g/mol
InChI Key: LUKYXDUWPLXNQD-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-YL)propanoic acid is an organic compound belonging to the class of fluorenes It is characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-YL)propanoic acid typically involves the reaction of fluorene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where fluorene reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(9H-Fluoren-9-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield fluorenyl alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced into the fluorene ring. These reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols.

    Substitution: Halogenated or nitro-substituted fluorenes.

Scientific Research Applications

3-(9H-Fluoren-9-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of high-performance materials, such as optoelectronic devices and advanced polymers.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, its derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

    9-Fluorenone: A ketone derivative of fluorene, known for its use in organic synthesis and as a precursor for various chemical reactions.

    9-Hydroxyfluorene: An alcohol derivative of fluorene, used in the synthesis of polymers and as an intermediate in organic reactions.

    Fluorene: The parent compound, widely used in the production of dyes, pharmaceuticals, and high-performance materials.

Uniqueness: 3-(9H-Fluoren-9-YL)propanoic acid is unique due to its propanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

CAS No.

97634-43-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(9H-fluoren-9-yl)propanoic acid

InChI

InChI=1S/C16H14O2/c17-16(18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)

InChI Key

LUKYXDUWPLXNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(9-Fluorenyl)propionic acid was prepared from 2-(9-fluorenyl) ethyl-1,3-dioxolane (50.0 g, 187 mmol) which was dissolved in 20 ml of acetone and 450 ml of Jones' reagent (64 g chromic acid and 64 ml of sulfuric acid in 400 ml of water). After the reaction was complete, the acetone was evaporated, the residue taken into ethyl acetate, washed with water, and organic layer extracted with 1N sodium hydroxide which was acidified with 10% HCl to yield a tan precipitate. FTIR 1954, 1913, 1707, 1429, 1316, 1257, 1208, 948, 933, 735 cm-1. 1H NMR (300 MHz, DMSO-dis) δ 1.84 (t, 2H, J=7.5 Hz), 2.21 (m, 2H), 4.03 (t, 2H, J=5.5 Hz), 7.28-7.38 (m, 4H), 7.56 (d, 2H, J=7.0 Hz), 7.84 (d, 2H, J=7.0 Hz).
Name
2-(9-fluorenyl) ethyl-1,3-dioxolane
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Jones' reagent
Quantity
450 mL
Type
solvent
Reaction Step Three

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